molecular formula C16H17N B1338406 (2S,5S)-2,5-diphenylpyrrolidine CAS No. 295328-85-7

(2S,5S)-2,5-diphenylpyrrolidine

Cat. No.: B1338406
CAS No.: 295328-85-7
M. Wt: 223.31 g/mol
InChI Key: NAOGHMNKMJMMNQ-HOTGVXAUSA-N
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Description

(2S,5S)-2,5-diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-2,5-diphenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of 2,5-diphenylpyrrole using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-2,5-diphenylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,5S)-2,5-diphenylpyrrolidine is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature allows it to interact selectively with enzymes and receptors, making it a useful tool in studying stereochemistry-related biological processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the field of chiral drugs.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance.

Mechanism of Action

The mechanism of action of (2S,5S)-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2R,5R)-2,5-diphenylpyrrolidine
  • (2S,5S)-2,5-diphenylpyrrole
  • (2S,5S)-2,5-diphenylpiperidine

Uniqueness

(2S,5S)-2,5-diphenylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Compared to its diastereomers and structural analogs, this compound exhibits different reactivity and selectivity in various chemical and biological processes

Properties

IUPAC Name

(2S,5S)-2,5-diphenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOGHMNKMJMMNQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455844
Record name (2S,5S)-2,5-diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295328-85-7
Record name (2S,5S)-2,5-diphenylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2S,5S)-2,5-Diphenylpyrrolidine function as a chiral catalyst?

A1: this compound can act as a chiral catalyst in reactions such as the Michael addition of aldehydes to vinyl ketones []. Its ability to activate either the aldehyde or the enone, coupled with its inherent chirality, allows for enantioselective control over the reaction, leading to the formation of optically active products.

Q2: What is an example of a reaction where this compound shows high diastereoselectivity?

A2: In the asymmetric bromoazidation of chiral α,β-unsaturated carboxylic acid derivatives, using this compound as a chiral auxiliary resulted in diastereoselectivity greater than 95:5 [, ]. This demonstrates its effectiveness in controlling the stereochemical outcome of reactions.

Q3: Are there alternative chiral auxiliaries or catalysts for reactions where this compound is used?

A3: Yes, other chiral auxiliaries like Oppolzer's bornane sultam can be employed in similar reactions [, ]. The choice of auxiliary depends on the desired stereoselectivity and compatibility with the specific reaction conditions. For instance, in the bromoazidation reaction, Oppolzer's bornane sultam provided moderate to good diastereoselectivity, while this compound resulted in higher diastereoselectivity [, ].

Q4: What are the advantages of using this compound in asymmetric synthesis compared to other methods?

A4: this compound offers several benefits:

    Q5: How is this compound synthesized?

    A5: this compound can be synthesized via the asymmetric reduction of 1,4-diphenylbutane-1,4-dione followed by a series of transformations to obtain the desired pyrrolidine derivative []. Enantioselective preparation methods for this compound and related diarylamines are also available [, ].

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